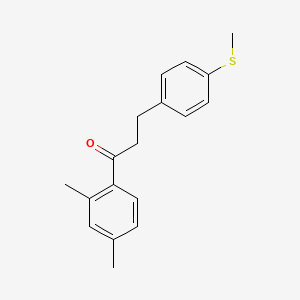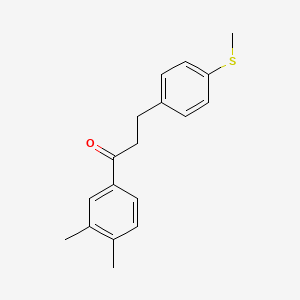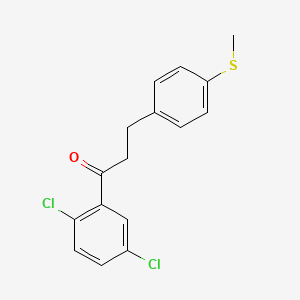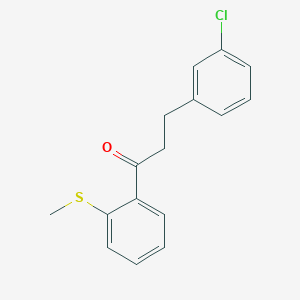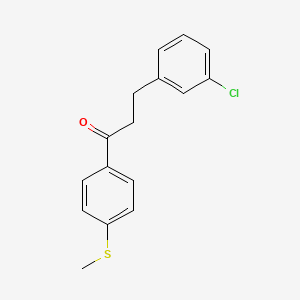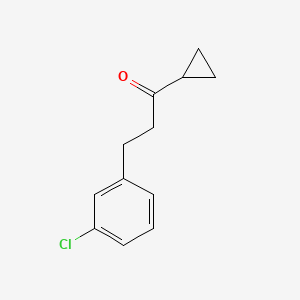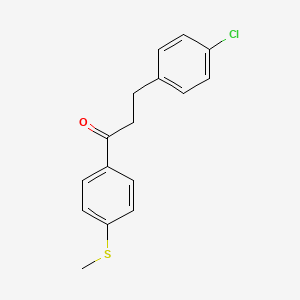
2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,5’-Dichloro-3-(3,4-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H16Cl2O . It has a molecular weight of 307.21 . The IUPAC name for this compound is 1-(3,4-dichlorophenyl)-3-(2,5-dimethylphenyl)-1-propanone .
Molecular Structure Analysis
The InChI code for 2’,5’-Dichloro-3-(3,4-dimethylphenyl)propiophenone is 1S/C17H16Cl2O/c1-11-3-4-12(2)13(9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 307.21 . The density of the compound is 1.206g/cm3 . It has a boiling point of 429.5ºC at 760 mmHg . Unfortunately, the melting point was not available in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- The compound is used in the synthesis of various derivatives and analogues for chemical studies. For instance, it is involved in the facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, a synthetic equivalent of 2,3-dihydro-2,3-dimethylenethiophene, demonstrating its role in creating stable precursors for further chemical reactions (Chou & Tsai, 1991).
- Research on the nitration of similar compounds, such as 2,5-dimethylthiophene, has led to insights into the formation of dithienylmethanes, highlighting the compound's relevance in understanding complex nitration processes (Suzuki et al., 1981).
Polymerization and Material Science
- The compound is integral to the development of novel copolymers. Electrophilic trisubstituted ethylenes, including ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates, have been prepared using this compound. These propenoates, when copolymerized with styrene, lead to materials with high glass transition temperatures, indicating potential applications in material science (Kim et al., 1999).
Catalysis and Polymer Chemistry
- In catalysis and polymer chemistry, complexes involving this compound can be activated to catalyze ring-opening metathesis polymerization of norbornene (Lehtonen & Sillanpää, 2004).
- The compound plays a role in the electrosynthesis of various derivatives, as seen in the synthesis of 3,4-diphenylhexane-3,4-diol from propiophenone reduction, demonstrating its utility in electrochemical synthesis processes (Lyalin et al., 2006).
Biological Activity and Pharmaceutical Research
- In pharmaceutical research, derivatives of this compound have been used to synthesize new heterocyclic compounds with expected biological activity, indicating its potential in drug development (Sayed et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-3-4-13(9-12(11)2)5-8-17(20)15-10-14(18)6-7-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRWYHDOUIKJCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644863 |
Source


|
| Record name | 1-(2,5-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-79-8 |
Source


|
| Record name | 1-(2,5-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
